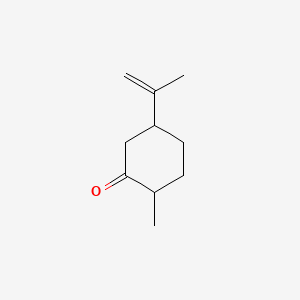

1,6-Dihydrocarvone

説明

Significance within Monoterpenoid Chemistry Research

Dihydrocarvone is a significant molecule within the field of monoterpenoid chemistry. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and are found in the essential oils of many plants. They are widely studied for their applications in the fragrance, cosmetic, and pharmaceutical industries. rsc.org

Dihydrocarvone's importance stems from its role as a key intermediate in the synthesis of various valuable compounds. For instance, it is a precursor for the synthesis of sesquiterpenes, a class of terpenes with a wide range of biological activities. sigmaaldrich.com The chemical transformation of other readily available monoterpenes, such as limonene (B3431351) and carvone (B1668592), into dihydrocarvone is a subject of intense research. sigmaaldrich.comrsc.org This includes methods like hydrogenation of carvone and isomerization of limonene epoxide. sigmaaldrich.comrsc.org

The development of efficient and selective catalytic systems for these transformations is a major focus. Researchers have explored various catalysts, including zeolites and metal-functionalized materials, to improve the yield and selectivity of dihydrocarvone production. rsc.org For example, dendritic ZSM-5 zeolites have shown high activity in the isomerization of limonene epoxide to dihydrocarvone, achieving significant yields. rsc.org

Furthermore, biotransformation routes using enzymes or whole-cell systems are being investigated as sustainable alternatives to chemical synthesis. neist.res.in These biocatalytic methods can offer high stereoselectivity, leading to the production of specific dihydrocarvone isomers.

Advanced Stereochemical Considerations and Enantiomeric Forms in Research

The stereochemistry of dihydrocarvone is a critical aspect of its chemistry and bioactivity. The molecule has two chiral centers, leading to the existence of four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These stereoisomers are classified into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.comlibretexts.org

Enantiomers:

(1R,4R)-dihydrocarvone and (1S,4S)-dihydrocarvone

(1R,4S)-dihydrocarvone and (1S,4R)-dihydrocarvone

Diastereomers:

(1R,4R)-dihydrocarvone is a diastereomer of (1R,4S)-dihydrocarvone and (1S,4R)-dihydrocarvone.

(1S,4S)-dihydrocarvone is a diastereomer of (1R,4S)-dihydrocarvone and (1S,4R)-dihydrocarvone.

The specific stereoisomer of dihydrocarvone can significantly influence its physical properties and biological activity. Therefore, the stereoselective synthesis of a particular isomer is a major goal in organic synthesis. Researchers often employ chiral catalysts or biocatalysts to achieve high enantiomeric or diastereomeric excess. figshare.com

The characterization and differentiation of these stereoisomers are crucial and are typically achieved using techniques like chiral gas chromatography and nuclear magnetic resonance (NMR) spectroscopy. neist.res.inresearchgate.net The absolute configuration of the stereoisomers can be determined through chemical correlation with compounds of known stereochemistry or by using advanced spectroscopic methods. researchgate.net

Table 1: Stereoisomers of Dihydrocarvone

| Configuration | Relationship to (1R,4R)-dihydrocarvone |

|---|---|

| (1R,4R) | - |

| (1S,4S) | Enantiomer |

| (1R,4S) | Diastereomer |

| (1S,4R) | Diastereomer |

Overview of Key Research Trajectories and Gaps

Current research on dihydrocarvone is multifaceted, focusing on several key areas.

Key Research Trajectories:

Catalytic Synthesis: A significant portion of research is dedicated to developing novel and efficient catalytic methods for the synthesis of dihydrocarvone from abundant natural precursors like limonene and carvone. rsc.orgrsc.org This includes the use of heterogeneous catalysts, such as zeolites and functionalized mesoporous silica (B1680970), to improve reaction rates and selectivity. rsc.org The aim is to create more sustainable and economically viable production processes.

Biocatalysis and Biotransformation: There is a growing interest in using enzymes and microorganisms for the stereoselective synthesis of dihydrocarvone isomers. neist.res.ind-nb.info This approach is considered a "green" alternative to traditional chemical methods and can provide access to specific enantiomers or diastereomers that are difficult to obtain through classical synthesis. researchgate.net

Synthetic Applications: Dihydrocarvone is a valuable chiral starting material for the total synthesis of complex natural products, including other terpenes and alkaloids. sigmaaldrich.comneist.res.in Researchers are continuously exploring new synthetic routes that utilize dihydrocarvone's stereochemistry to build intricate molecular architectures.

Polymer Chemistry: Recent studies have shown that a derivative of dihydrocarvone, dihydrocarvide, can be used as a monomer for the synthesis of renewable polyesters with potential applications as bioplastics. rsc.orgnih.gov

Research Gaps:

Exploration of Biological Activities: While some studies have investigated the antimicrobial and antifungal properties of dihydrocarvone, a comprehensive understanding of its full pharmacological potential is still lacking. nih.gov Further research is needed to explore a wider range of biological activities and to elucidate the structure-activity relationships of its different stereoisomers.

Mechanistic Studies: Although various catalytic and biocatalytic systems for dihydrocarvone synthesis have been developed, detailed mechanistic studies are often limited. A deeper understanding of the reaction mechanisms would enable the rational design of more efficient and selective catalysts.

In-depth Spectroscopic Analysis: While basic spectroscopic data is available, more advanced and conformer-specific spectroscopic studies could provide deeper insights into the structural nuances of the different dihydrocarvone isomers. olemiss.edursc.org

Broader Range of Synthetic Precursors: While limonene and carvone are the primary starting materials, exploring the conversion of other less-utilized monoterpenes into dihydrocarvone could open up new avenues for its production.

Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCECCLWFDTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863556 | |

| Record name | 1,6-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid with a herbaceous, spearmint-like odour | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 88.00 °C. @ 6.00 mm Hg | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.02 mg/mL at 15 °C, soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.928 | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7764-50-3, 5948-04-9 | |

| Record name | p-Menth-8-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of Dihydrocarvone

Chemical Synthesis Approaches to Dihydrocarvone

The synthesis of dihydrocarvone can be achieved through several methodologies, each offering distinct advantages in terms of stereoselectivity and regioselectivity.

The enantioselective synthesis of dihydrocarvone is crucial for its application as a chiral precursor in the total synthesis of complex natural products. wikipedia.org One notable approach involves the reduction of carvone (B1668592). For instance, the reduction of (R)-(-)-carvone using zinc dust in an alkaline methanol/water mixture yields a mixture of dihydrocarvone epimers. scielo.br This method provides a straightforward route to enantiomerically enriched dihydrocarvone.

Another powerful strategy employs biocatalysis. The use of baker's yeast has been shown to be effective in the diastereoselective reduction of (4R)-(−)-carvone to (1R,4R)-dihydrocarvone with high conversion rates and excellent diastereomeric excess. researchgate.net Furthermore, genetically modified Escherichia coli overexpressing specific ene reductases have been utilized for the highly selective bio-reduction of (R)-carvone to (2R,5R)-dihydrocarvone. researchgate.net These biocatalytic methods offer environmentally friendly alternatives to traditional chemical reductions.

Dihydrocarvone itself serves as a key starting material in the enantioselective synthesis of other complex molecules. For example, (+)-dihydrocarvone is a precursor in the synthesis of 7,11-dihydroxyguaianolides, which are important intermediates for accessing thapsigargin (B1683126), a potent inhibitor of SERCA pumps. acs.org Similarly, it has been used in the facile synthesis of diastereomeric eudesmane (B1671778) derivatives like ( )-5α-hydroxy-β-selinene and (–)-5β-hydroxy-β-selinene.

The regioselective synthesis of dihydrocarvone diastereomers, namely cis- and trans-dihydrocarvone, is of significant interest due to their distinct properties and applications. The reduction of carvone often leads to a mixture of these diastereomers. For example, the reduction of (S)-(+)- and (R)-(-)-carvones with zinc in a methanol-water system produces a mixture of cis- and trans-dihydrocarvones, with the trans isomer being the major product in a 4.5:1 ratio. researchgate.net

The isomerization of limonene (B3431351) oxide represents another important route. Using heteropoly acid catalysts in aprotic solvents, limonene oxide can be selectively isomerized to dihydrocarvone. rsc.org Specifically, CsPW (a cesium salt of tungstophosphoric acid) has demonstrated high efficiency, yielding up to 82% dihydrocarvone in 1,4-dioxane (B91453) under ambient conditions. rsc.org This method provides an economically attractive pathway from readily available biorenewable feedstocks. rsc.org

The choice of catalyst and reaction conditions plays a pivotal role in determining the ratio of the resulting diastereomers. For instance, in the hydrogenation of carvone oxime over a gold-on-titania catalyst, a significant increase in stereoselectivity towards trans-dihydrocarvone was observed compared to the direct hydrogenation of carvone. researchgate.net

Catalytic hydrogenation of carvone is a primary method for producing dihydrocarvone. Carvone possesses three reducible double bonds: a carbonyl group, a conjugated endocyclic C=C bond, and an isolated exocyclic C=C bond. mdpi.com The selectivity of the hydrogenation towards dihydrocarvone depends heavily on the catalyst and reaction conditions employed.

Homogeneous catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride), have proven effective for the selective hydrogenation of carvone to dihydrocarvone. orgsyn.org This catalyst is particularly useful for reducing unhindered double bonds in polyolefinic compounds. orgsyn.org The mechanism involves the coordination of the rhodium complex to the less sterically hindered conjugated double bond of carvone, followed by the transfer of hydrogen. This process typically occurs under atmospheric pressure and in a solvent like benzene. orgsyn.org The reaction is sensitive to the steric environment of the double bonds, allowing for the selective saturation of the endocyclic C=C bond while leaving the carbonyl and exocyclic double bonds intact. orgsyn.org

Table 1: Homogeneous Catalytic Hydrogenation of Carvone

| Catalyst | Substrate | Product | Yield | Conditions | Reference |

|---|

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is widely used in industrial processes due to the ease of catalyst separation and reuse. wikipedia.orgyoutube.com For dihydrocarvone production, various solid catalysts have been investigated. Gold nanoparticles supported on metal oxides like titania (TiO₂) have shown high activity and selectivity for the hydrogenation of carvone to dihydrocarvone. researchgate.netmdpi.com The support material plays a crucial role, with the catalytic activity for gold catalysts increasing in the order Au/C < Au/ZrO₂ < Au/Al₂O₃ < Au/TiO₂. bakhtiniada.ru The higher activity of oxide-supported catalysts is attributed to the presence of acid sites and oxygen vacancies that facilitate strong adsorption of carvone via its carbonyl group. researchgate.netbakhtiniada.ru

The hydrogenation of carvone oxime over an Au/TiO₂ catalyst also provides a novel one-pot synthesis of dihydrocarvone. researchgate.net This process involves the deoximation of carvone oxime to carvone, followed by the selective hydrogenation of the conjugated C=C bond. researchgate.netresearchgate.net This method is advantageous as it can enhance the stereoselectivity towards trans-dihydrocarvone. researchgate.net

Table 2: Heterogeneous Catalytic Hydrogenation of Carvone

| Catalyst | Substrate | Major Product(s) | Conversion/Selectivity | Conditions | Reference |

|---|---|---|---|---|---|

| Au/TiO₂ | Carvone | trans-dihydrocarvone | ~90% conversion, 62% selectivity to dihydrocarvone | 100°C, 9 bar H₂ | mdpi.com |

| Au/C | Carvone | trans- and cis-dihydrocarvone (B1211938) | Low conversion | 100°C, 9 bar H₂ | bakhtiniada.ru |

| Au/Al₂O₃ | Carvone | trans- and cis-dihydrocarvone | Moderate conversion | 100°C, 9 bar H₂ | bakhtiniada.ru |

| Au/ZrO₂ | Carvone | trans- and cis-dihydrocarvone | Moderate conversion | 100°C, 9 bar H₂ | bakhtiniada.ru |

The hydrogenation of carvone oxime over an Au/TiO₂ catalyst demonstrated even higher stereoselectivity, with a trans- to cis-dihydrocarvone ratio of approximately 4.0. researchgate.net This suggests that the presence of the oxime group and its transformation during the reaction influences the stereochemical outcome of the subsequent hydrogenation step. The mechanism for stereoselective hydrogenation on solid catalysts often involves the specific orientation of the substrate molecule on the catalyst surface, which is dictated by interactions between the functional groups of the substrate and the active sites of the catalyst. acs.org

Heterogeneous Catalysis for Dihydrocarvone Production

Catalytic Rearrangement Reactions in Dihydrocarvone Formation (e.g., from Limonene Oxide)

The synthesis of dihydrocarvone from terpene-derived epoxides, particularly limonene oxide, is a significant transformation in organic chemistry. The acid-catalyzed isomerization of limonene-1,2-epoxide (B132270) is a well-established method for producing dihydrocarvone. google.com This reaction, known as the Meinwald rearrangement, can be promoted by various acid catalysts. royalsocietypublishing.orgscielo.org.co Historically, procedures yielded dihydrocarvone in amounts often not exceeding 30% of the theoretical maximum. google.com However, modern advancements have identified more efficient catalysts.

For instance, treating limonene-1,2-epoxide with small quantities (0.05 to 2.0% by weight) of perchloric acid in an inert solvent has been shown to produce dihydrocarvone in high yields, ranging from 60% to 80% or more. google.com Lewis acids have also been extensively evaluated for this rearrangement. In a study aimed at developing a sustainable and selective method, bismuth triflate [Bi(OTf)₃] was identified as a highly active catalyst. royalsocietypublishing.orgroyalsocietypublishing.org It facilitates the reaction under mild conditions, requiring only a low catalyst loading (1 mol%) and a relatively short reaction time of three hours. royalsocietypublishing.orgroyalsocietypublishing.org Other catalysts like zinc bromide (ZnBr₂) and erbium triflate [Er(OTf)₃] have also been used, yielding dihydrocarvone alongside other rearrangement products. royalsocietypublishing.orgroyalsocietypublishing.org For example, using 1.7 mol% of ZnBr₂ resulted in a 59% yield of dihydrocarvone. royalsocietypublishing.orgroyalsocietypublishing.org The choice of catalyst significantly influences the product distribution, with dihydrocarvone being a major product in most cases. researchgate.net

The catalytic conversion of limonene oxide to dihydrocarvone proceeds through a well-defined mechanistic pathway. royalsocietypublishing.orgscielo.org.co The reaction is a classic example of a Meinwald rearrangement, which involves the acid-catalyzed isomerization of an epoxide to a carbonyl compound. royalsocietypublishing.org The process begins with the protonation of the epoxide oxygen by the acid catalyst, which activates the ring for opening.

The subsequent step dictates the product distribution. The formation of dihydrocarvone specifically occurs via a 1,2-hydride shift. royalsocietypublishing.orgroyalsocietypublishing.org Alternatively, migration of an alkyl group can occur, leading to ring contraction and the formation of isomeric aldehydes and ketones as byproducts. royalsocietypublishing.orgroyalsocietypublishing.org The selectivity of the reaction towards dihydrocarvone is highly dependent on the nature of the catalyst and the stereochemistry of the starting limonene oxide isomer (cis or trans). researchgate.net Studies have shown that cis-limonene oxide is significantly more reactive than the trans-isomer. researchgate.net For example, with many acid catalysts, trans-dihydrocarvone is selectively formed from cis-limonene oxide. researchgate.net The choice of catalyst, whether Brønsted or Lewis acid, also influences the reaction, as does the presence of water, which can lead to the formation of limonene diol as a hydration byproduct. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of Dihydrocarvone

The synthesis and transformation of dihydrocarvone are increasingly being viewed through the lens of green chemistry, which emphasizes the use of renewable resources, waste prevention, and the use of benign reaction conditions. royalsocietypublishing.orgresearchgate.net

While not a synthesis of dihydrocarvone itself, the Baeyer-Villiger oxidation of dihydrocarvone to produce lactones like dihydrocarvide is a key transformation where green chemistry principles are applied. csbsju.edudigitellinc.com This reaction is crucial for producing monomers for sustainable polymers. csbsju.eduacs.org Traditional Baeyer-Villiger oxidations often use hazardous peracids. numberanalytics.com A greener alternative involves the use of Oxone (potassium peroxomonosulfate), a stable, non-toxic, and environmentally benign oxidizing agent that generates non-polluting byproducts. csbsju.eduunimi.it The reaction can be performed in a simple methanol/water solvent system. csbsju.edudigitellinc.com Research has focused on optimizing this reaction to prevent unwanted side reactions, such as the epoxidation of the double bond in the dihydrocarvone molecule. csbsju.edudigitellinc.com A single addition of reagents followed by a four-hour stir has been found to be a promising method for achieving the desired Baeyer-Villiger oxidation without epoxidation. csbsju.edudigitellinc.com This use of a sustainable oxidant is a significant step towards greener chemical processes involving dihydrocarvone derivatives. nih.gov

A cornerstone of green chemistry is the use of renewable feedstocks. researchgate.netdokumen.pub The synthesis of dihydrocarvone aligns perfectly with this principle as its primary precursor, limonene, is an abundant and readily available monoterpene. royalsocietypublishing.orgresearchgate.net Limonene is a major component of citrus peel oil, a byproduct of the citrus industry, making it a valuable renewable resource. csbsju.edudigitellinc.comsciencemadness.org By utilizing limonene, the synthesis of dihydrocarvone and its derivatives avoids reliance on depleting fossil fuel feedstocks. scispace.com This bio-based origin makes compounds like dihydrocarvone and the polymers derived from it, such as shape memory polyesters, inherently more sustainable. acs.orgresearchgate.netacs.org The transformation of this natural feedstock into value-added chemicals like dihydrocarvone is a prime example of valorizing biomass. researchgate.net

Efforts to develop greener synthetic routes for dihydrocarvone also focus on minimizing or eliminating the use of hazardous organic solvents. royalsocietypublishing.orgneist.res.in Solvent-free reaction conditions represent an ideal scenario in green chemistry. scirp.org For example, the isomerization of 1,2-limonene oxide has been successfully carried out using a montmorillonite (B579905) clay catalyst under solvent-free conditions, activated by conventional heating or microwaves. scirp.org

Where solvents are necessary, the trend is towards using environmentally benign options. royalsocietypublishing.org For instance, in the bismuth triflate-catalyzed rearrangement of limonene oxide, the sustainable solvent 2-methyl tetrahydrofuran (B95107) has been used effectively. royalsocietypublishing.orgroyalsocietypublishing.org Furthermore, biotransformation processes offer an inherently green route, often operating in aqueous media under mild pH and temperature conditions, thereby eliminating the need for organic solvents for the reaction itself. neist.res.in One study demonstrated a completely organic solvent-free process for converting dill oil to cis-(-)-dihydrocarvone by performing the biotransformation in an aqueous culture and then isolating the product as a hydrosol via distillation. neist.res.in Condensation reactions to create dihydrocarvone-hybrid derivatives have also been achieved under solvent-free conditions using ultrasound irradiation, which can reduce energy consumption and environmental impact. nih.gov

Derivation from Bio-based Feedstocks and Renewable Resources for Dihydrocarvone Precursors

Biotransformation and Microbial Synthesis of Dihydrocarvone

Biotransformation, which utilizes whole microbial cells or isolated enzymes, is a powerful tool in green chemistry for synthesizing chiral compounds like dihydrocarvone. researchgate.net This approach offers high selectivity under mild, environmentally friendly conditions. Various microorganisms, including bacteria, fungi, and yeasts, have been shown to convert precursors like carvone and limonene into dihydrocarvone. academie-sciences.frmdpi.com

For example, the bacterium Pseudomonas putida effectively reduces both enantiomers of carvone at the endocyclic double bond to yield the corresponding dihydrocarvone isomers with high selectivity. academie-sciences.fr Similarly, Acinetobacter lwoffi can also perform this reduction, although at a slower rate. academie-sciences.fr The fungus Fusarium equiseti has been used for the highly selective transformation of S-(+)-carvone in dill oil to cis-(-)-dihydrocarvone, achieving a near-quantitative conversion. neist.res.in In some cases, limonene can be converted to dihydrocarvone via a multi-step pathway involving carveol (B46549) and carvone as intermediates. mdpi.com Bacteria such as Klebsiella sp. O852 have been identified that can tolerate and transform limonene into trans-dihydrocarvone with high selectivity and yield. mdpi.com Plant-mediated biotransformations have also been explored, where plant biocatalysts can hydrogenate the double bond of carvone to form dihydrocarvone. mdpi.com

Identification and Characterization of Microbial Strains for Dihydrocarvone Bioproduction

The bioproduction of dihydrocarvone, a valuable chiral building block, has been successfully achieved using a variety of microbial strains capable of converting precursors like carvone and limonene. nih.govmdpi.com These microorganisms serve as efficient whole-cell biocatalysts, offering a green and sustainable alternative to chemical synthesis. nih.gov

Several bacterial species have been identified for their ability to perform diastereoselective bioreduction of carvone enantiomers. Pseudomonas putida and Acinetobacter lwoffi, isolated from olive residues and a citrus orchard respectively, have demonstrated the capacity to reduce both (–)-(4R)-carvone and (+)-(4S)-carvone at the endocyclic double bond to yield the corresponding dihydrocarvone isomers. academie-sciences.fracademie-sciences.fr P. putida was found to be particularly effective, achieving high conversion rates. academie-sciences.fracademie-sciences.fr Another notable strain, Klebsiella sp. O852, isolated from decayed navel oranges, has been shown to convert limonene into trans-dihydrocarvone. mdpi.comresearchgate.netnih.gov

Fungi are also prominent in dihydrocarvone bioproduction. The filamentous fungus Fusarium equiseti has been utilized for the selective transformation of S-(+)-carvone in dill oil to cis-(-)-dihydrocarvone. neist.res.in Additionally, yeasts and yeast-like fungi represent a significant group of microorganisms studied for the bio-reduction of (R)-carvone. nih.gov

The enzymatic systems within certain plants have also been explored as biocatalysts. Comminuted material from vegetables such as carrot (Daucus carota), potato (Solanum tuberosum), and fruits like apple (Malus pumila) can transform both enantiomers of carvone into dihydrocarvone and dihydrocarveol (B1210190). mdpi.com For instance, using carrot as a biocatalyst, it was possible to obtain (1R, 4R)-(+)-dihydrocarvone with 100% diastereomeric excess from (4R)-(–)-carvone. mdpi.com

Table 1: Microbial Strains and Plant Biocatalysts for Dihydrocarvone Production

| Biocatalyst | Substrate | Major Product(s) | Reference(s) |

|---|---|---|---|

| Pseudomonas putida | (–)-(4R)-Carvone | (1R,4R)-Dihydrocarvone | academie-sciences.fracademie-sciences.fr |

| Pseudomonas putida | (+)-(4S)-Carvone | (1R,4S)-Dihydrocarvone | academie-sciences.fracademie-sciences.fr |

| Acinetobacter lwoffi | (–)-(4R)-Carvone | (1R,4R)-Dihydrocarvone, (1R,2R,4R)-Dihydrocarveol | academie-sciences.fracademie-sciences.fr |

| Klebsiella sp. O852 | Limonene | trans-Dihydrocarvone | mdpi.comresearchgate.netnih.gov |

| Fusarium equiseti | S-(+)-Carvone (in dill oil) | cis-(-)-Dihydrocarvone | neist.res.in |

| Carrot (Daucus carota) | (4R)-(–)-Carvone | (1R, 4R)-(+)-Dihydrocarvone | mdpi.com |

| Apple (Malus pumila) | (4S)-(+)-Carvone | (1R, 4S)-Dihydrocarvone | mdpi.com |

| Rhodococcus erythropolis DCL14 | Carveol, Dihydrocarveol | Dihydrocarvone, Carvone | wur.nl |

Enzymatic Reduction of Carvone to Dihydrocarvone by Biocatalysts

The core of dihydrocarvone bioproduction lies in the enzymatic reduction of carvone's C=C double bond, a reaction catalyzed by ene-reductases, often from the Old Yellow Enzyme (OYE) family. nih.govd-nb.info These flavin-dependent enzymes utilize nicotinamide (B372718) cofactors like NAD(P)H for the trans-hydrogenation of the activated double bond in α,β-unsaturated ketones such as carvone. nih.gov

The reduction process is highly regio- and stereoselective. For example, the biotransformation of carvone enantiomers by Pseudomonas putida and Acinetobacter lwoffi first involves the reduction of the endocyclic double bond to produce dihydrocarvones. academie-sciences.fr In some cases, subsequent reduction of the carbonyl group can occur, leading to the formation of dihydrocarveols. academie-sciences.fr

Ene-reductases like FOYE-1, from the acidophilic iron oxidizer Ferrovum, and NostocER1, from the cyanobacterium Nostoc sp. PCC7120, have been successfully employed for the asymmetric reduction of (R)-carvone to (2R,5R)-dihydrocarvone. nih.govnih.gov These enzymes can be used in whole-cell biocatalysis systems, often with recombinant Escherichia coli as the host. nih.govresearchgate.net

The enzymatic systems of various plants also facilitate this reduction. In vegetables and fruits, the reduction of the double bond in the cyclohexene (B86901) ring of both (4R)-(–)-carvone and (4S)-(+)-carvone has been observed, leading to the formation of different dihydrocarvone diastereoisomers. mdpi.com For instance, the transformation of (4R)-(–)-carvone can yield (1R, 4R)- and (1S, 4R)-dihydrocarvones. mdpi.com

Optimization of Biotransformation Parameters for Enhanced Dihydrocarvone Yield and Stereoselectivity

Maximizing the yield and stereoselectivity of dihydrocarvone production requires careful optimization of various biotransformation parameters. Key factors that influence the efficiency of the conversion include pH, substrate concentration, incubation period, and the presence of co-solvents.

In the biotransformation of dill oil to cis-(-)-dihydrocarvone using Fusarium equiseti, the pH of the medium was a critical parameter. neist.res.in The highest conversion rates of S-(+)-carvone were observed at pH 5 and 6. neist.res.in Similarly, substrate concentration and incubation time were optimized. A time-course study revealed that at a dill oil concentration of 1.0 g/L, the relative percentage of cis-(-)-dihydrocarvone reached its peak (91.8%) with a near-quantitative conversion of S-(+)-carvone (98.8%) after 24 hours. neist.res.in

For the production of trans-dihydrocarvone from limonene by Klebsiella sp. O852, several parameters were optimized. The optimal conditions were found to be incubation in LB-M medium for 4 hours at 36°C and 150 rpm, followed by the addition of 1680 mg/L limonene with ethanol (B145695) as a co-solvent (final concentration of 0.8% v/v), and monitoring the biotransformation for 36 hours. mdpi.comresearchgate.netnih.gov This optimization led to a 16-fold increase in the trans-dihydrocarvone content, reaching a yield of 1058 mg/L. mdpi.comresearchgate.netnih.gov The choice of co-solvent and its concentration was also shown to be important, with ethanol proving to be effective. mdpi.com

Table 2: Optimized Parameters for Dihydrocarvone Production

| Microbial Strain | Substrate | Parameter Optimized | Optimal Condition | Result | Reference(s) |

|---|---|---|---|---|---|

| Fusarium equiseti | Dill oil (S-(+)-Carvone) | pH | 5-6 | 82.2% cis-(-)-DHC | neist.res.in |

| Fusarium equiseti | Dill oil (S-(+)-Carvone) | Substrate Concentration & Incubation Time | 1.0 g/L for 24h | 91.8% cis-(-)-DHC, 98.8% conversion | neist.res.in |

| Klebsiella sp. O852 | Limonene | Incubation Temperature | 36°C | Increased yield | mdpi.comresearchgate.netnih.gov |

| Klebsiella sp. O852 | Limonene | Substrate Concentration | 1680 mg/L | 1058 mg/L trans-DHC | mdpi.comresearchgate.netnih.gov |

| Klebsiella sp. O852 | Limonene | Co-solvent (Ethanol) | 0.8% (v/v) | Increased yield | mdpi.com |

Metabolic Engineering Strategies for Enhanced Dihydrocarvone Biosynthesis Pathways

Metabolic engineering offers powerful tools to enhance the production of desired compounds like dihydrocarvone in microbial hosts. nih.govrsc.orgfrontiersin.orgd-nb.info These strategies often involve the heterologous expression of biosynthetic pathway genes and the optimization of the host's metabolism to increase precursor supply and product yield. nih.govnih.gov

A significant strategy involves engineering the cofactor preference of key enzymes. For instance, the NADPH-preferring ene reductase from Nostoc sp. PCC7120 (NostocER1) was mutated to accept NADH, which is typically present at higher intracellular concentrations in E. coli. nih.govnih.gov This led to a 2.1-fold increase in the initial product formation rate and a 1.8-fold increase in the space-time yield for the reduction of (R)-carvone to (2R,5R)-dihydrocarvone. nih.govnih.gov

Another approach is to balance the expression levels of different enzymes in the biosynthetic pathway. In the production of (-)-carvone (B1668593) from (-)-limonene (B1674923) in E. coli, which can be a precursor for dihydrocarvone, by-products like dihydrocarveol and dihydrocarvone were formed. nih.gov By optimizing the protein expression balance between cytochrome P450 limonene-6-hydroxylase (P450) and carveol dehydrogenase (CDH), a 15-fold improvement in (-)-carvone production was achieved compared to the non-engineered strain. nih.gov

Furthermore, the reconstruction of entire biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae has been explored for the de novo production of related compounds. nih.govfrontiersin.org By overexpressing native enzymes with side activities and co-expressing relevant pathway enzymes, the production of various valuable metabolites can be achieved. nih.gov While direct metabolic engineering for de novo dihydrocarvone synthesis from simple carbon sources is an area of ongoing research, the principles demonstrated in the synthesis of other terpenoids and natural products are highly applicable. nih.govx-mol.com

Metabolic Pathways and Environmental Fate of Dihydrocarvone

In Vivo Metabolism Studies of Dihydrocarvone

The metabolism of dihydrocarvone, a monoterpene ketone, has been investigated in various biological systems, revealing complex biotransformation pathways. These studies are crucial for understanding its physiological effects and potential applications.

Mammalian Metabolic Pathways of Dihydrocarvone and its Precursors

In mammals, dihydrocarvone is primarily metabolized from its precursor, carvone (B1668592). wikipedia.orgbionity.com The metabolic fate of carvone involves several key reactions. In vivo studies in humans have shown that both S-(+)- and R-(-)-carvone are metabolized mainly into dihydrocarvonic acid, carvonic acid, and uroterpenolone. wikipedia.orgbionity.comresearchgate.netnih.gov A minor metabolic pathway involves the reduction of carvone to carveol (B46549) and dihydrocarveol (B1210190). researchgate.netnih.gov Specifically, (+)-carvone is converted to (+)-carveol, a process that predominantly occurs in the liver and is catalyzed by cytochrome P450 oxidase and (+)-trans-carveol dehydrogenase. wikipedia.orgbionity.com

The general metabolic scheme for terpenoid ketones like dihydrocarvone involves the reduction of the ketone group to the corresponding alcohol, which is then often conjugated with glucuronic acid or glutathione (B108866) before excretion. inchem.org Side-chain oxidation is another potential metabolic route. inchem.org

Identification and Characterization of Dihydrocarvone Metabolites (e.g., dihydrocarvonic acid, uroterpenolone)

The primary metabolites of carvone, the precursor to dihydrocarvone, have been identified in human urine. researchgate.netnih.gov These major metabolites are:

Dihydrocarvonic acid (alpha,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid) researchgate.netnih.gov

Carvonic acid (alpha-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid) researchgate.netnih.gov

Uroterpenolone (5-(1,2-dihydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one) researchgate.netnih.gov

These compounds were identified through mass spectral analysis, synthesis, and NMR experiments. researchgate.netnih.gov In addition to these major metabolites, the alcohols carveol and dihydrocarveol have been identified as minor reduction products. researchgate.netnih.gov In the context of pesticide risk assessment, the residue definition for monitoring in body fluids and tissues includes carvone, carvonic acid, dihydrocarvonic acid, and uroterpenolone. nih.gov

Enzymatic Activities and Pathways Involved in Dihydrocarvone Biotransformation (e.g., Carvone Reductase, Dihydrocarvone Monooxygenase)

The biotransformation of dihydrocarvone and its precursors involves a variety of enzymes. In the bacterium Rhodococcus erythropolis DCL14, several enzymes participating in the degradation of carveol and dihydrocarveol have been identified. wur.nlmicrobiologyresearch.orgnih.gov These include:

(Dihydro)carveol dehydrogenase

Carvone reductase (an unknown cofactor-dependent enzyme)

(iso-)Dihydrocarvone isomerase

NADPH-dependent dihydrocarvone monooxygenase (a Baeyer-Villiger monooxygenase)

ε-lactone hydrolase

NAD+-dependent 6-hydroxy-3-isopropenylheptanoate (B1227537) dehydrogenase

In this bacterium, carveol is first oxidized to carvone, which is then stereospecifically reduced to (1R)-(iso-)dihydrocarvone. wur.nlmicrobiologyresearch.org Dihydrocarveol can directly enter this pathway by being oxidized to (iso-)dihydrocarvone. wur.nlmicrobiologyresearch.org The pathway then branches, with (1R)-(iso-)dihydrocarvone being converted by a 1,2-monooxygenase and (1S)-(iso)-dihydrocarvone by a 2,3-monooxygenase. wur.nlmicrobiologyresearch.org

In mammals, the conversion of carvone to carveol is mediated by cytochrome P450 oxidase and (+)-trans-carveol dehydrogenase in the liver. wikipedia.orgbionity.com

Interspecies Metabolic Comparisons and Toxicokinetic Considerations

Differences in carvone metabolism have been observed between species. For instance, the major metabolite of carvone in rabbits, 10-hydroxycarvone, was not detected in human studies, suggesting either concentration-dependent effects or interspecies differences in metabolic pathways. researchgate.netnih.govresearchgate.net

Toxicokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion of substances like dihydrocarvone. fao.org These studies help determine the nature and quantity of residues in food-producing animals and ensure the safety of food products. apvma.gov.au The metabolic profile in laboratory animals is compared to that in target food-producing animals to ensure that the metabolites humans might be exposed to have been assessed during toxicological testing. apvma.gov.au For carvone and its derivatives, there is no evidence of significant biologically different toxicokinetics that would prevent assessing them as a group. storyblok.com

Microbial Degradation of Dihydrocarvone

The microbial breakdown of dihydrocarvone is a key aspect of its environmental fate. Certain microorganisms can utilize this compound as a source of carbon and energy, leading to its degradation.

Characterization of Microorganisms Involved in Dihydrocarvone Catabolism (e.g., Rhodococcus erythropolis)

Rhodococcus erythropolis DCL14 is a well-characterized bacterium capable of assimilating all stereoisomers of carveol and dihydrocarveol as its sole source of carbon and energy. wur.nlmicrobiologyresearch.orgnih.govscite.ai This bacterium possesses a comprehensive enzymatic system for the degradation of these monoterpenes. wur.nlmicrobiologyresearch.orgnih.gov

Studies have shown that R. erythropolis DCL14 metabolizes the four diastereomers of carveol by oxidizing it to carvone, which is then reduced to (1R)-(iso-)dihydrocarvone. wur.nlmicrobiologyresearch.org Dihydrocarveol is directly oxidized to (iso-)dihydrocarvone, entering the same metabolic pathway. wur.nlmicrobiologyresearch.org The degradation pathway proceeds through various intermediates, including lactones and hydroxy acids. wur.nlnih.gov

Other microorganisms have also been shown to biotransform carvone into dihydrocarvone. For example, the fungus Absidia glauca metabolizes (-)-carvone (B1668593) to (+)-trans-dihydrocarvone as an intermediate. researchgate.net Additionally, the microalga Oocystis pusilla can convert carvone to both trans- and cis-dihydrocarvone (B1211938). mdpi.com In soil, the degradation of carvone to dihydrocarvone and dihydrocarveol is primarily carried out by soil microorganisms. mdpi.com

Elucidation of Enzymatic Mechanisms in Microbial Dihydrocarvone Degradation

The microbial breakdown of dihydrocarvone is an enzymatically driven process involving several key types of reactions, primarily oxidation and isomerization. Studies on various microorganisms have revealed specific enzymes responsible for catabolizing this monoterpenoid.

In the bacterium Rhodococcus erythropolis DCL14, which can utilize dihydrocarveol as a sole carbon and energy source, dihydrocarvone is a central intermediate. wur.nlnih.gov The initial step involves the oxidation of dihydrocarveol to dihydrocarvone, a reaction catalyzed by (dihydro)carveol dehydrogenase. wur.nl Once formed, dihydrocarvone undergoes further transformation. The bacterium possesses an (iso-)dihydrocarvone isomerase, which facilitates the interconversion of dihydrocarvone isomers. wur.nlnih.gov

A critical step in the degradation pathway is the ring-opening of the cyclic ketone, which is accomplished by a Baeyer-Villiger monooxygenase. This NADPH-dependent dihydrocarvone monooxygenase inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (an cyclic ester). wur.nlnih.gov Specifically, R. erythropolis DCL14 contains two distinct monooxygenases that act on different isomers of dihydrocarvone, creating a branched pathway. A (1R)-(iso-)dihydrocarvone 1,2-monooxygenase and a (1S)-(iso)-dihydrocarvone 2,3-monooxygenase have been identified, which lead to different lactone products. wur.nlnih.gov Subsequent degradation is carried out by ε-lactone hydrolase and NAD+-dependent dehydrogenases. wur.nlnih.gov

Biotechnological applications have also shed light on relevant enzymes. For instance, whole-cell biocatalysis using Escherichia coli engineered to overexpress an ene reductase from Nostoc sp. has been employed for the stereoselective reduction of carvone to produce (2R,5R)-dihydrocarvone, demonstrating the role of reductases in its formation. smolecule.com

| Enzyme | Microbial Source (Example) | Role in Dihydrocarvone Metabolism |

| (Dihydro)carveol Dehydrogenase | Rhodococcus erythropolis DCL14 | Oxidation of dihydrocarveol to form dihydrocarvone. wur.nl |

| (iso-)Dihydrocarvone Isomerase | Rhodococcus erythropolis DCL14 | Interconversion between stereoisomers of dihydrocarvone. wur.nl |

| Dihydrocarvone Monooxygenase | Rhodococcus erythropolis DCL14 | Baeyer-Villiger oxidation of dihydrocarvone to form a lactone. wur.nlnih.gov |

| Ene Reductase | Nostoc sp. (expressed in E. coli) | Reduction of the C=C bond in carvone to synthesize dihydrocarvone. smolecule.com |

| ε-Lactone Hydrolase | Rhodococcus erythropolis DCL14 | Hydrolysis of the lactone ring formed from dihydrocarvone oxidation. wur.nl |

Identification of Intermediate Products in Microbial Dihydrocarvone Catabolic Pathways

The microbial catabolism of dihydrocarvone proceeds through a series of identifiable intermediate compounds, primarily initiated by a Baeyer-Villiger oxidation. In Rhodococcus erythropolis DCL14, the specific intermediates formed depend on the stereoisomer of dihydrocarvone being metabolized. wur.nl

The degradation pathway branches at the point of the initial monooxygenase attack:

The action of (1R)-(iso-)dihydrocarvone 1,2-monooxygenase on (1R)-(iso-)dihydrocarvone results in the formation of the seven-membered lactone, 4-isopropenyl-7-methyl-2-oxo-oxepanone . wur.nlnih.gov

Conversely, the (1S)-(iso)-dihydrocarvone 2,3-monooxygenase converts its substrate into a different lactone, 6-isopropenyl-3-methyl-2-oxo-oxepanone . wur.nlnih.gov

Following the formation of these lactones, hydrolysis opens the cyclic ester ring. The degradation of 4-isopropenyl-7-methyl-2-oxo-oxepanone yields (3R)-6-hydroxy-3-isopropenylheptanoate . This hydroxy acid is then oxidized by a dehydrogenase to form the corresponding keto-acid, (3R)-3-isopropenyl-6-oxoheptanoate . wur.nlnih.gov Similarly, the pathway involving 6-isopropenyl-3-methyl-2-oxo-oxepanone leads to the intermediate (5R)-6-hydroxy-5-isopropenyl-2-methylhexanoate . wur.nlnih.gov These aliphatic compounds are then further metabolized through pathways resembling fatty acid beta-oxidation.

| Intermediate Product | Preceding Compound | Enzymatic Step |

| (1R,4R)-Dihydrocarvone | (4R)-Carveol / Dihydrocarveol | Reduction / Isomerization wur.nl |

| 4-Isopropenyl-7-methyl-2-oxo-oxepanone | (1R)-(iso-)Dihydrocarvone | Dihydrocarvone 1,2-monooxygenase wur.nlnih.gov |

| 6-Isopropenyl-3-methyl-2-oxo-oxepanone | (1S)-(iso-)Dihydrocarvone | Dihydrocarvone 2,3-monooxygenase wur.nlnih.gov |

| (3R)-6-Hydroxy-3-isopropenylheptanoate | 4-Isopropenyl-7-methyl-2-oxo-oxepanone | ε-Lactone Hydrolase wur.nlnih.gov |

| (3R)-3-Isopropenyl-6-oxoheptanoate | (3R)-6-Hydroxy-3-isopropenylheptanoate | 6-Hydroxy-3-isopropenylheptanoate Dehydrogenase wur.nlnih.gov |

Environmental Degradation and Persistence of Dihydrocarvone

Degradation Dynamics in Soil Matrices

In soil environments, dihydrocarvone primarily appears as a microbial degradation product of the related monoterpene, carvone. mdpi.comnih.gov Studies using gas chromatography-mass spectrometry (GC-MS) have identified dihydrocarvone as a major metabolite of carvone in soil. mdpi.comnih.govresearchgate.net In one study, its concentration reached up to 2.07 mg/kg, significantly higher than other metabolites like dihydrocarveol (≤0.067 mg/kg). smolecule.commdpi.com

The formation and subsequent degradation of dihydrocarvone are strongly linked to microbial activity. The compound is rarely detected in sterilized or anaerobic soil conditions, indicating that its transformation is mainly carried out by soil microorganisms. mdpi.comresearchgate.net Despite being produced in relatively high amounts from its parent compound, dihydrocarvone is not considered persistent in soil. mdpi.comresearchgate.net Its concentration typically peaks and then declines as it is further catabolized by the soil microbial community. mdpi.com

Degradation Pathways in Aquatic Environments

The fate of monoterpenoids like dihydrocarvone in aquatic systems differs significantly from that in soil. While dihydrocarvone is a key intermediate in the microbial degradation of carvone in soil, this pathway is less prominent in water. mdpi.com In aquatic environments, the primary degradation pathway for the parent compound carvone is photolysis, which yields carvone camphor, not dihydrocarvone. mdpi.comnih.gov

Therefore, the presence of dihydrocarvone in aquatic systems is expected to be minimal. If introduced, its fate would be governed by processes such as biodegradation by aquatic microorganisms and sorption to sediments. bibliotekanauki.pl The rate of biodegradation would be influenced by the microbial populations present, water temperature, and nutrient availability. gjournals.org Compounds with higher sorption coefficients may also be removed from the water column through sedimentation. bibliotekanauki.pl However, due to rapid degradation and different transformation pathways of its precursors in water, dihydrocarvone is not considered a persistent or significant metabolite in aquatic environments. researchgate.net

Photolytic Degradation Pathways of Dihydrocarvone and Related Compounds

Photolytic degradation, or the breakdown of compounds by light, is a significant environmental fate process for many organic molecules, especially in surface waters and on foliage. gjournals.orggov.bc.ca For compounds related to dihydrocarvone, such as carvone, photolysis is a primary transformation pathway in aqueous solutions. mdpi.com When exposed to light, carvone undergoes photoisomerization to form carvone camphor. mdpi.comresearchgate.net

The rate of this photolytic reaction is dependent on the light source's wavelength. For example, the photolysis of carvone is faster under a mercury lamp (shorter wavelength spectrum) than under a xenon lamp (which is more similar to natural sunlight). mdpi.com The photolysis half-life for carvone has been measured at 0.76–0.83 days under a mercury lamp and 1.81–1.93 days under a xenon lamp. mdpi.com While direct photolysis pathways for dihydrocarvone itself are not as well-documented, monoterpenoids as a class are known to be susceptible to photochemical degradation. mdpi.com Such reactions often involve oxidation, cyclization, and isomerization. mdpi.com

Influence of Abiotic and Biotic Environmental Factors on Dihydrocarvone Fate

The persistence and degradation of dihydrocarvone in the environment are controlled by a combination of biotic (living) and abiotic (non-living) factors.

Biotic Factors:

Microbial Activity: This is the most critical factor driving the degradation of dihydrocarvone. Its formation from carvone and its subsequent breakdown are almost entirely mediated by soil microorganisms. mdpi.comresearchgate.net Environments with high microbial activity lead to faster decomposition. mdpi.com

Abiotic Factors:

Temperature: Higher temperatures generally increase the rate of microbial metabolism and thus accelerate the degradation of organic compounds. Studies on the parent compound carvone show a strong positive correlation between temperature and the degradation rate. mdpi.comresearchgate.net

Soil Moisture: Water content in soil affects microbial activity and substrate availability. Optimal degradation rates for carvone were observed at moderate soil moisture levels (e.g., 20% w/w), with rates decreasing in either very dry or waterlogged conditions. mdpi.comresearchgate.net

pH: Soil pH influences microbial community structure and enzyme activity. The degradation of carvone, and by extension its metabolites, is favored in neutral pH conditions compared to acidic or alkaline soils. mdpi.comresearchgate.net

Oxygen Availability: The microbial degradation of dihydrocarvone is primarily an aerobic process. Its formation is significantly higher in aerobic conditions, while being almost non-existent under anaerobic conditions, highlighting the importance of oxygen for the responsible microorganisms. mdpi.comresearchgate.net

Organic Matter: Soil organic matter can adsorb organic compounds, potentially reducing their bioavailability for microbial degradation. nih.gov

| Factor | Influence on Dihydrocarvone Degradation |

| Microbial Activity | High Impact: The primary driver of both formation and degradation in soil. mdpi.com |

| Temperature | High Impact: Increased temperature accelerates microbial degradation. mdpi.comresearchgate.net |

| Soil Moisture | Moderate Impact: Optimal degradation occurs at moderate moisture levels. mdpi.comresearchgate.net |

| pH | Moderate Impact: Neutral pH conditions are generally most favorable for degradation. mdpi.comresearchgate.net |

| Oxygen | High Impact: Aerobic conditions are essential for the microbial pathways. mdpi.comresearchgate.net |

| Sunlight (Photolysis) | Low Impact in Soil; High Impact in Water (for parent compound): Primarily affects the parent compound carvone in aquatic systems, leading to different products. mdpi.com |

Biological Activities and Molecular Mechanisms of Dihydrocarvone and Its Derivatives

Antimicrobial Research on Dihydrocarvone and Analogues

Antibacterial Activity and Underlying Mechanisms of Action

Dihydrocarvone and its derivatives have demonstrated notable antibacterial properties. Research indicates that these compounds can disrupt microbial membranes through hydrophobic interactions. The mechanism of action is believed to involve the disruption of the lipid bilayer of microbial cell membranes, which leads to cell lysis and death. Additionally, these compounds may inhibit key metabolic enzymes, contributing to their antimicrobial efficacy. This dual action is a factor in their effectiveness against resistant bacterial strains.

Studies have evaluated the efficacy of dihydrocarvone against both Gram-positive and Gram-negative bacteria. For instance, (-)-carvone (B1668593) (C-) and (-)-hydroxydihydrocarvone (HC-) have shown activity against Escherichia coli. scielo.brscielo.br In contrast, other derivatives like α,β-epoxycarvone (EP), (+)-carvone (C+), and (+)-hydroxydihydrocarvone (HC+) did not show inhibitory effects on the tested bacterial strains. nih.gov The minimum inhibitory concentration (MIC) values for dihydrocarvone against E. coli and Staphylococcus aureus have been reported in the range of 0.5–2.0 mg/mL.

Table 1: Antibacterial Activity of Dihydrocarvone and its Derivatives

| Compound | Bacterial Strain | Activity | Source |

|---|---|---|---|

| (-)-Carvone (C-) | Escherichia coli | Active | scielo.brscielo.br |

| (-)-Hydroxydihydrocarvone (HC-) | Escherichia coli | Active | scielo.brscielo.br |

| Dihydrocarvone | Escherichia coli | MIC: 0.5–2.0 mg/mL | |

| Dihydrocarvone | Staphylococcus aureus | MIC: 0.5–2.0 mg/mL | |

| α,β-Epoxycarvone (EP) | Tested bacterial strains | Inactive | nih.gov |

| (+)-Carvone (C+) | Tested bacterial strains | Inactive | nih.gov |

| (+)-Hydroxydihydrocarvone (HC+) | Tested bacterial strains | Inactive | nih.gov |

Antifungal Activity and Molecular Mechanisms of Action

Dihydrocarvone and its derivatives have also been investigated for their antifungal properties. Dihydrocarvone-hybrid derivatives have shown potential against Monilinia fructicola, a significant pathogen affecting fruit crops, by inhibiting fungal growth at low concentrations. The proposed mechanism for their antifungal action involves the disruption of microbial cell membranes and the inhibition of crucial metabolic enzymes.

Studies on carvone (B1668592), a closely related monoterpene, reveal that its antifungal effects are associated with actions on the cell membrane and ultrastructural changes within the fungal cell. researchgate.net For instance, dill seed essential oil, with carvone as a major component, was found to inhibit the mycelial growth and sclerotial germination of Sclerotinia sclerotiorum. plos.org The mechanism of this inhibition includes the suppression of ergosterol (B1671047) synthesis and the activity of key enzymes like malate (B86768) dehydrogenase and succinate (B1194679) dehydrogenase. plos.org Ergosterol is a vital component of fungal cell membranes, and its inhibition compromises membrane integrity.

Research has also shown that carvone and its derivatives exhibit activity against various Candida species. scielo.br For example, (+)-carvone and α,β-epoxycarvone showed moderate activity against C. krusei. scielo.brscielo.br All tested compounds, including hydroxydihydrocarvone derivatives, displayed weak antifungal activity against C. tropicalis and C. parapsilosis. scielo.brscielo.br

Table 2: Antifungal Activity of Dihydrocarvone and its Derivatives against Candida Species

| Compound | Fungal Strain | Activity (MIC/MFC) | Source |

|---|---|---|---|

| (+)-Carvone (C+) | C. krusei | Moderate (0.625 mg/mL) | scielo.brscielo.br |

| α,β-Epoxycarvone (EP) | C. krusei | Moderate (0.625 mg/mL) | scielo.brscielo.br |

| All tested carvone derivatives | C. tropicalis | Weak (2.5 mg/mL) | scielo.brscielo.br |

| All tested carvone derivatives | C. parapsilosis | Weak (MFC: 1.25 mg/mL) | scielo.brscielo.br |

| (+)-Carvone (C+) | C. albicans | Active (0.312 mg/mL) | scielo.br |

| (-)-Carvone (C-) | C. albicans | Active (0.625 mg/mL) | scielo.br |

Structure-Activity Relationship (SAR) Studies in Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, which can guide the design of more potent derivatives. For antimicrobial compounds, SAR analysis helps to identify the key structural features responsible for their efficacy. frontiersin.org

In the context of dihydrocarvone and its analogues, the antimicrobial activity is influenced by the nature and position of substituents on the core structure. For instance, studies on dihydroxanthone derivatives, which share some structural similarities with dihydrocarvone derivatives, revealed that the presence of electron-withdrawing groups tends to increase antibacterial activity, while electron-donating groups can reduce it. researchgate.net This suggests that the electronic properties of the molecule play a significant role in its interaction with microbial targets.

The stereochemistry of these molecules is another important factor. Comparative studies using different enantiomers of carvone have been conducted to assess the structure-function relationship in their antimicrobial effects. researchgate.net For example, research on carvone and its derivatives, including (+)- and (-)-hydroxydihydrocarvone, showed that different isomers can exhibit varying levels of activity against the same microbial strains. scielo.br This highlights the importance of the three-dimensional arrangement of atoms for effective interaction with biological targets like enzymes and membrane proteins. scielo.br

The core skeleton of these compounds is also essential for their activity. In indole (B1671886) diketopiperazines, another class of natural products, the presence of both the indole and diketopiperazine cores was shown to be important for their antimicrobial properties. frontiersin.org Similarly, for dihydrocarvone derivatives, the terpene backbone is fundamental to their biological action. Modifications to this structure, such as the introduction of different functional groups, can modulate the antimicrobial spectrum and potency.

Investigations of Cellular and Ultrastructural Changes Induced by Dihydrocarvone

The antimicrobial action of dihydrocarvone and related compounds is often associated with significant changes at the cellular and ultrastructural levels of microorganisms. These alterations provide insight into the mechanisms by which these compounds inhibit microbial growth and viability.

A primary target for these lipophilic compounds is the cell membrane. The interaction of dihydrocarvone with the lipid bilayer leads to a loss of membrane integrity and increased permeability. researchgate.net This disruption can result in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. Scanning electron microscopy studies on bacteria like Staphylococcus aureus treated with antimicrobial metabolites have revealed drastic changes in cellular architecture, including cell wall disruption and membrane lysis. nih.gov

In fungi, similar effects on the cell membrane are observed. For instance, dill seed essential oil, containing carvone, caused considerable morphological alterations in the hyphae and sclerotia of Sclerotinia sclerotiorum. plos.orgplos.org The mechanism involves the inhibition of ergosterol synthesis, a key component of the fungal cell membrane, which leads to membrane damage. plos.org Furthermore, treatment with certain antifungal agents has been shown to cause thickening of the fungal cell wall and discontinuity of the plasma membrane. x-mol.net

These ultrastructural changes are a direct consequence of the molecular interactions between dihydrocarvone and cellular components. The ability of these compounds to interfere with fundamental structures like the cell membrane and cell wall underscores their potential as effective antimicrobial agents. researchgate.netfrontiersin.org

Anti-inflammatory Research

In Vitro and In Vivo Anti-inflammatory Effects of Dihydrocarvone and Hydroxydihydrocarvone

Dihydrocarvone and its synthetic derivative, hydroxydihydrocarvone, have been the subject of research for their potential anti-inflammatory properties. researchgate.net These compounds have been evaluated in both laboratory (in vitro) and living organism (in vivo) models to understand their effects on inflammatory processes.

In vivo studies have demonstrated that orally administered hydroxydihydrocarvone can exert anti-inflammatory effects. In a rat paw edema model induced by carrageenan, hydroxydihydrocarvone significantly reduced swelling. researchgate.net It also decreased the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed tissues. researchgate.net Furthermore, hydroxydihydrocarvone was found to reduce the migration of neutrophils to the peritoneal cavity in a carrageenan-induced peritonitis model in mice. researchgate.net These findings suggest that hydroxydihydrocarvone's anti-inflammatory action is related to its ability to inhibit leukocyte migration. researchgate.net

The anti-inflammatory mechanisms of terpenoids like dihydrocarvone are thought to involve the inhibition of the NF-κB signaling pathway. researchgate.net This pathway plays a central role in inflammation by regulating the expression of various pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and inflammatory cytokines like TNF-α and IL-1β. researchgate.netmdpi.com By inhibiting NF-κB, these compounds can reduce the production of these key inflammatory mediators. researchgate.net

In vitro studies have further elucidated the anti-inflammatory mechanisms. For example, certain extracts containing related terpenes have been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) in LPS-stimulated macrophages. mdpi.comnih.gov Some compounds also increase the production of the anti-inflammatory cytokine IL-10. nih.gov Research on essential oils rich in compounds structurally similar to dihydrocarvone has shown selective inhibition of the COX-2 enzyme, which is a key target for many anti-inflammatory drugs. acs.org

Table 3: Summary of Investigated Anti-inflammatory Effects

| Compound/Extract | Model | Key Findings | Source |

|---|---|---|---|

| Hydroxydihydrocarvone | Carrageenan-induced rat paw edema (in vivo) | Reduced paw edema and MPO activity. | researchgate.net |

| Hydroxydihydrocarvone | Carrageenan-induced peritonitis in mice (in vivo) | Reduced neutrophil recruitment. | researchgate.net |

| Terpenoid-rich extracts | LPS-stimulated murine macrophages (in vitro) | Decreased TNF-α, IL-1β, IL-6, and NO production; increased IL-10. | mdpi.comnih.gov |

| Essential oils with related compounds | Enzyme assays (in vitro) | Showed selective COX-2 inhibition. | acs.org |

Molecular Mechanisms of Anti-inflammatory Action (e.g., JNK1, Nrf2, NF-κB Modulation)

The anti-inflammatory effects of dihydrocarvone's parent compound, carvone, are attributed to its interaction with key signaling pathways that regulate the inflammatory response. mdpi.comuc.pt Research has specifically highlighted the roles of c-Jun N-terminal kinase 1 (JNK1), nuclear factor erythroid 2-related factor 2 (Nrf2), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). mdpi.commdpi.com

In studies using the murine macrophage cell line RAW 264.7, (R)-(-)-carvone was observed to significantly reduce the phosphorylation of JNK1, a member of the mitogen-activated protein kinase (MAPK) family, which is activated by inflammatory stimuli like bacterial lipopolysaccharides (LPS). mdpi.comuc.pt While it did not affect the canonical NF-κB activation pathway, which involves the phosphorylation and degradation of its inhibitor IκB-α and the nuclear translocation of NF-κB, it did inhibit the resynthesis of IκB-α. This suggests an interference with the transcriptional activity of NF-κB rather than its activation. mdpi.comuc.pt

Furthermore, (R)-(-)-carvone showed a tendency to decrease the nuclear levels of acetylated NF-κB/p65. mdpi.commdpi.com This is significant because the acetylation of NF-κB is crucial for its full transcriptional activity. The study also noted that (R)-(-)-carvone did not impact the activity or protein levels of sirtuin-1, a major deacetylating enzyme for NF-κB/p65. uc.pt

Interestingly, treatment with (R)-(-)-carvone led to an increase in the nuclear protein levels of Nrf2 and the expression of its target gene, heme oxygenase-1 (HO-1), which is an antioxidant enzyme. mdpi.commdpi.com The activation of the Nrf2 pathway is a critical mechanism for counteracting inflammatory responses, partly by enhancing antioxidant defenses. mdpi.com The combined effect of JNK1 inhibition and Nrf2 activation by (R)-(-)-carvone is proposed to underlie its ability to suppress the transcriptional activity of NF-κB and the subsequent expression of pro-inflammatory genes. mdpi.commdpi.com

Inhibition of Cyclooxygenase and Lipoxygenase Pathways by Dihydrocarvone Analogues

Analogues of dihydrocarvone have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). capes.gov.brdrugbank.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators derived from arachidonic acid. researchgate.net The development of dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) is a key strategy in creating anti-inflammatory agents with potentially better safety profiles than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). capes.gov.brmdpi.com

Research into a series of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) derivatives, which can be considered structural analogues, has shown that these compounds can act as dual inhibitors of 5-LOX and COX, with a preference for the COX-2 isoform. capes.gov.brdrugbank.com The COX-2 enzyme is primarily induced during inflammation, making its selective inhibition a desirable therapeutic goal. mdpi.com Modifications at the 5-position of the DHDMBF core with various functional groups, including amides, ureas, amines, and heterocycles, have yielded active compounds that retain this dual inhibitory activity. drugbank.com While a variety of structural changes were tolerated, none were found to be definitively superior to the original DHDMBF structure. capes.gov.br

Molecular docking and dynamics simulation studies on other monoterpenoids have also explored their binding affinity with 5-LOX, suggesting that compounds like dihydrocarveol (B1210190) could be promising candidates for the design of specific anti-inflammatory drugs targeting this pathway. researchgate.net

Anticancer and Cytotoxic Research

Induction of Apoptosis and Cell Cycle Arrest by Dihydrocarvone and its Derivatives

Dihydrocarvone, as a component of essential oils, and its derivatives have been shown to possess anticancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines. nih.govresearchgate.net

An essential oil from Anethum graveolens L., containing dihydrocarvone as one of its main constituents, demonstrated cytotoxic effects against human hepatocellular carcinoma (HepG2) cells. nih.govresearchgate.net Treatment with this essential oil led to a concentration-dependent decrease in cell viability and induced cell cycle arrest at the G2/M and pre-G1 phases. nih.govresearchgate.net The increase in the pre-G1 cell population is indicative of apoptosis, which was further confirmed by flow cytometry analysis showing that the primary mode of cell death was through early and late apoptosis. nih.govresearchgate.net The arrest at the G2/M phase suggests potential DNA damage and the failure of cellular repair mechanisms. researchgate.net

Other studies on related monoterpenes and their derivatives have further elucidated these mechanisms. For instance, carvone has been shown to induce apoptosis and G2/M cell cycle arrest in myeloma KMS-5 cancer cells. researchgate.net Dihydrochalcone derivatives have been found to induce apoptosis in breast cancer cells (MDA-MB-231 and MCF-7) through both intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and also through the endoplasmic reticulum (ER) stress pathway. nih.gov Furthermore, some synthetic derivatives of oleanolic acid have been reported to induce G2/M phase cell cycle arrest and apoptosis in glioblastoma cells. mdpi.com Palmitic acid and its derivatives have also been shown to induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in various cancer cells. frontiersin.org

| Compound/Extract | Cell Line | Effect | Observed Mechanism |

|---|---|---|---|

| Anethum graveolens L. Essential Oil (contains Dihydrocarvone) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Induction of G2/M and pre-G1 arrest. nih.govresearchgate.net |

| Carvone | KMS-5 (Myeloma) | Apoptosis, Cell Cycle Arrest | Induction of G2/M arrest, inhibition of p38 MAPK signaling. researchgate.net |

| Dihydrochalcone Derivative | MDA-MB-231, MCF-7 (Breast Cancer) | Apoptosis, Cell Cycle Arrest | Activation of intrinsic, extrinsic, and ER stress pathways. nih.gov |

| RTA dh404 (Oleanolic acid derivative) | GBM8401, U87MG (Glioblastoma) | Apoptosis, Cell Cycle Arrest | Induction of G2/M arrest, caspase-3 activation. mdpi.com |

Inhibition of Tumor Invasion and Interaction with Cellular Targets

Research has indicated that dihydrocarvone's parent compound, carvone, and its derivatives can inhibit tumor invasion, a critical step in cancer metastasis. researchgate.netnih.gov This process involves the migration of cancer cells from their primary location to other parts of the body. nih.gov